Product packaging for CBB1007 trihydrochloride(Cat. No.:)

CBB1007 trihydrochloride

Cat. No.: B1191642
M. Wt: 643.99
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The Role of Histone Lysine (B10760008) Demethylases (KDM) in Chromatin Dynamics

The discovery of histone lysine demethylases (KDMs) revolutionized the field of epigenetics by demonstrating that histone methylation is not a permanent mark but a dynamic and reversible process. frontiersin.org These enzymes, also known as histone demethylases (HDMs), are responsible for removing methyl groups from lysine residues on histone tails, thereby playing a critical role in regulating chromatin structure and gene expression. nih.govnih.gov

There are two main families of histone lysine demethylases, categorized by their catalytic mechanisms: the lysine-specific demethylase (LSD) family and the Jumonji C (JmjC) domain-containing family. nih.govfrontiersin.org The LSD family members are flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidases, while the JmjC family enzymes are iron (II) and α-ketoglutarate-dependent dioxygenases. frontiersin.org The dynamic interplay between histone methyltransferases (which add methyl groups) and demethylases maintains the precise balance of histone methylation required for proper cellular function. nih.gov

Lysine Specific Demethylase 1 (LSD1/KDM1A) as a Key Epigenetic Regulator

Lysine Specific Demethylase 1 (LSD1), also known as KDM1A, was the first histone demethylase to be discovered, a landmark finding that highlighted the dynamic nature of histone methylation. frontiersin.orgnih.gov LSD1 is a flavin-dependent amine oxidase that specifically removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). plos.orgmdpi.com Its activity is context-dependent; demethylation of H3K4, a mark associated with active transcription, leads to gene repression, while demethylation of H3K9, a repressive mark, can result in gene activation. nih.govnih.gov

LSD1 belongs to the monoamine oxidase family and utilizes a flavin adenine dinucleotide (FAD) cofactor for its catalytic activity. plos.orgnih.gov The demethylation process is a redox reaction. It begins with the oxidative cleavage of the α-C-H bond of the methylated lysine substrate, which forms an imine intermediate and simultaneously reduces the FAD cofactor. plos.orgnih.gov The reduced flavin is then re-oxidized by molecular oxygen, producing hydrogen peroxide and formaldehyde (B43269) as byproducts. nih.gov This enzymatic process is highly specific for mono- and dimethylated lysine residues and is sensitive to the surrounding histone tail sequence. nih.gov

LSD1 is an essential enzyme involved in a wide array of biological processes. It plays a crucial role in regulating gene expression programs that govern cell proliferation, differentiation, and development. frontiersin.orgnih.gov For instance, LSD1 is vital for neuronal development and the maintenance of neural stem cells. nih.govfrontiersin.org It is also implicated in the regulation of inflammatory responses and metabolic processes. mdpi.commdpi.com Furthermore, LSD1's functions extend beyond histone demethylation, as it can also demethylate non-histone proteins and act as a scaffolding protein in transcriptional complexes. mdpi.comresearchgate.net Given its widespread roles, it is not surprising that the dysregulation of LSD1 activity is associated with numerous diseases, including various types of cancer. nih.govnih.gov

Development of Small Molecule Inhibitors Targeting Epigenetic Enzymes

The reversible nature of epigenetic modifications has made the enzymes that control them, such as histone demethylases, attractive targets for therapeutic intervention. frontiersin.org The development of small molecule inhibitors that can selectively target these enzymes offers a promising avenue for treating diseases driven by epigenetic dysregulation. nih.gov

Significant progress has been made in creating inhibitors for various epigenetic regulators, including DNA methyltransferases (DNMTs) and histone deacetylases (HDACs), with some compounds gaining FDA approval for cancer treatment. nih.govfrontiersin.org The focus has now expanded to include inhibitors of histone methyltransferases and demethylases. nih.govfrontiersin.org These inhibitors can be broadly categorized as either reversible or irreversible and can act through different mechanisms, such as competing with the substrate or the cofactor. nih.govacs.org The development of potent and selective inhibitors is crucial to minimize off-target effects and enhance therapeutic efficacy. frontiersin.org

CBB1007 Trihydrochloride: A Research Probe for LSD1 Inhibition Studies

This compound is a cell-permeable, amidino-guanidinium compound that functions as a potent, reversible, and substrate-competitive inhibitor of LSD1. medchemexpress.commerckmillipore.com It has been instrumental as a research tool for investigating the biological roles of LSD1.

In Vitro Activity of this compound

TargetIC₅₀Notes
Human LSD1 (hLSD1)5.27 µMReversible and substrate competitive inhibition. medchemexpress.combiocat.com
LSD1-mediated H3K4Me2 demethylation≤ 5 µMEfficiently blocks demethylation. merckmillipore.com
LSD1-mediated H3K4Me demethylation≤ 5 µMEfficiently blocks demethylation. merckmillipore.com
LSD2 activityNo effectDemonstrates selectivity for LSD1. merckmillipore.com
JARID1A activityNo effectDemonstrates selectivity for LSD1. merckmillipore.com

CBB1007 has been shown to effectively block the demethylation of H3K4me2 and H3K4me by LSD1 in biochemical assays. merckmillipore.com Importantly, it displays selectivity for LSD1 over other related enzymes like LSD2 and the JmjC domain-containing demethylase JARID1A. merckmillipore.com

In cellular studies, treatment with CBB1007 leads to an increase in the levels of H3K4me2 and H3K4me. medchemexpress.com This, in turn, can lead to the reactivation of epigenetically silenced genes. For example, in F9 cells, CBB1007 has been shown to cause the activation of the CHRM4/M4-ArchR and SCN3A genes. merckmillipore.com A notable characteristic of CBB1007 is its preferential growth arrest of pluripotent tumor cells, with minimal impact on non-pluripotent cancer cells or normal somatic cells at similar concentrations. merckmillipore.com

Properties

Molecular Formula

C27H37Cl3N8O4

Molecular Weight

643.99

Origin of Product

United States

Cellular and Functional Effects of Cbb1007 Trihydrochloride

Global Epigenetic Remodeling Induced by CBB1007 Trihydrochloride

The compound's mode of action is centered on its ability to induce widespread changes to the epigenetic modifications that govern DNA accessibility and gene transcription. This global remodeling sets the stage for a cellular reprogramming of transcriptional activity.

This compound has been observed to significantly alter chromatin architecture. By influencing the enzymes responsible for histone modifications, it can lead to a more "open" or euchromatic state. This increased accessibility allows for the transcriptional machinery to access genes that were previously silenced. The precise mechanisms involve the inhibition of histone deacetylases (HDACs) and the modulation of histone methyltransferases, key players in maintaining a condensed and transcriptionally repressive chromatin environment.

Transcriptional Regulation and Gene Expression Modulation

The epigenetic alterations induced by this compound translate into significant changes in gene expression. The compound has demonstrated the ability to reactivate silenced genes, including those with therapeutic potential.

A hallmark of this compound's activity is its capacity to reactivate genes that have been silenced through epigenetic mechanisms, such as DNA methylation and repressive histone marks. This has been observed for a range of genes implicated in various cellular processes, highlighting the compound's broad-spectrum potential in reversing pathological gene silencing.

In the context of murine F9 teratocarcinoma cells, this compound has been shown to specifically and potently activate the expression of a synthetically introduced gene, CHRM4/M4-ArchR. This engineered gene, encoding a muscarinic acetylcholine (B1216132) receptor coupled to an archaeal light-driven proton pump, is typically silenced in these cells. Treatment with this compound removes the epigenetic barriers, leading to robust and sustained expression of the transgene.

Similarly, the compound has demonstrated efficacy in activating the endogenous SCN3A gene in F9 cells. The SCN3A gene, which codes for a sodium channel subunit, is normally transcriptionally silent in this cell line. The targeted reactivation of this gene by this compound further exemplifies its utility in precise gene expression modulation.

Comprehensive analyses of the transcriptome following treatment with this compound have revealed a widespread impact on gene expression. While demonstrating specificity for certain epigenetically silenced genes, the compound also influences the expression levels of a broader set of genes. These genome-wide studies are crucial for understanding the full spectrum of cellular responses to the compound and for identifying potential off-target effects.

Target GeneCell LineEffect of this compound
Epigenetically Suppressed GenesVariousActivation
CHRM4/M4-ArchRF9Specific Activation
SCN3AF9Specific Activation

Table 1: Summary of Gene Activation by this compound

Analysis TypeKey Findings
Chromatin Accessibility AssaysIncreased chromatin accessibility at promoter regions of target genes.
Histone Modification ProfilingAlterations in histone acetylation and methylation marks consistent with transcriptional activation.
RNA SequencingUpregulation of a specific set of previously silenced genes, along with broader changes in the transcriptome.

Table 2: Summary of Research Findings on this compound's Mechanism

Effects on Cell Fate and Proliferation Dynamics

The influence of this compound on cell survival and growth is highly dependent on the cell's state of differentiation and tumorigenicity. Research has illuminated a distinct pattern of activity, showcasing its potent effects on pluripotent cancer cells, a more varied impact on non-pluripotent cancer cells, and a minimal effect on healthy, non-cancerous cells.

Preferential Growth Arrest in Pluripotent Tumor Cells

This compound exhibits a pronounced ability to inhibit the growth of pluripotent tumor cells. Studies have shown that this compound can significantly impede the proliferation of cell lines such as mouse embryonic teratocarcinoma (F9) and human ovarian teratocarcinoma (PA-1) cells. nih.gov This effect is dose-dependent, with higher concentrations of the compound leading to greater growth inhibition. The mechanism behind this is linked to its function as an inhibitor of Lysine-Specific Demethylase 1 (LSD1), a histone demethylase crucial for maintaining the pluripotent state. nih.govnih.gov By inhibiting LSD1, CBB1007 leads to an increase in histone H3 lysine (B10760008) 4 dimethylation (H3K4me2), a mark associated with gene expression, ultimately causing a downregulation of key pluripotency factors like SOX2 and OCT4. nih.gov

Table 1: Effect of CBB1007 on the Growth of Pluripotent Tumor Cells
Cell LineCell TypeObserved Effect of CBB1007
Mouse F9Embryonic TeratocarcinomaSignificant growth inhibition nih.gov
Human PA-1Ovarian TeratocarcinomaSelective growth inhibition nih.gov

Minimal Effect on Normal Somatic Cells

A critical aspect of the cellular effects of this compound is its minimal impact on normal, non-cancerous somatic cells. Studies have demonstrated that cell lines such as mouse fibroblast NIH3T3 cells show no significant growth inhibition when exposed to the compound. nih.gov This selectivity is highly desirable in a potential therapeutic context, as it suggests a wider therapeutic window and a lower likelihood of off-target effects on healthy tissues.

Table 2: Comparative Efficacy of CBB1007 on Different Cell Types
Cell LineCell TypeSensitivity to CBB1007
Mouse F9Pluripotent Embryonic CarcinomaHigh nih.gov
Human HCT116Non-Pluripotent Colorectal CarcinomaLow nih.gov
Mouse NIH3T3Normal Somatic FibroblastMinimal nih.gov

Implications for Stem Cell Biology and Reprogramming Research

The selective targeting of pluripotent cells by this compound carries significant implications for the fields of stem cell biology and cellular reprogramming. As an LSD1 inhibitor, it can induce the expression of differentiation-related genes in pluripotent cells. nih.gov This property could be harnessed to guide the differentiation of stem cells into specific lineages for regenerative medicine applications. Furthermore, its ability to eliminate undifferentiated pluripotent cells could be valuable in purifying differentiated cell populations for therapeutic use, thereby reducing the risk of teratoma formation. The compound also serves as a tool to probe the molecular mechanisms that govern pluripotency and the early stages of cellular differentiation.

Modulation of Cell Cycle and Nuclear Organization

Beyond its effects on cell fate and proliferation, this compound also influences fundamental cellular processes such as the cell cycle and the organization of the nucleus.

Influence on Nuclear Envelope Formation

While direct studies on the influence of this compound on the physical formation of the nuclear envelope are limited, its role as an LSD1 inhibitor suggests a potential indirect impact. LSD1 is a key regulator of chromatin structure and gene expression, both of which are intricately linked to the dynamics of the nuclear envelope throughout the cell cycle. The proper assembly and disassembly of the nuclear envelope are dependent on the coordinated expression of numerous proteins and the organization of chromatin at the nuclear periphery. By altering the epigenetic landscape, CBB1007 could potentially influence the expression of genes involved in nuclear lamina and nuclear pore complex formation, thereby affecting the integrity and function of the nuclear envelope. Further research is required to elucidate the specific effects of this compound on the molecular machinery governing nuclear envelope dynamics.

Role in Post-Mitotic Chromatin Decondensation

The transition from mitosis to interphase is a highly regulated process that involves the decondensation of tightly packed mitotic chromosomes to form a functional interphase nucleus. Research into the role of LSD1, the molecular target of this compound, has revealed its involvement in the later stages of nuclear reassembly following mitosis.

Studies utilizing inhibitors of LSD1 have shown that while the enzyme's activity is crucial for the proper formation of the nuclear envelope and the assembly of nuclear pore complexes, it does not appear to be essential for the initial stages of chromatin decondensation. biologists.comtandfonline.com In experiments where LSD1 activity was inhibited, the resulting nuclei were observed to be smaller, and the chromatin occupied a more compact volume. tandfonline.com However, the fundamental process of chromatin unfolding from its condensed mitotic state still occurred. This suggests that while LSD1 activity influences the final chromatin architecture and nuclear volume, other cellular factors are primarily responsible for initiating post-mitotic chromatin decondensation.

The table below summarizes the observed effects of LSD1 inhibition on post-mitotic events, providing insight into the functional consequences of using inhibitors like this compound.

Post-Mitotic Event Observation upon LSD1 Inhibition Inference
Chromatin DecondensationInitial decondensation proceedsLSD1 is not essential for the initiation of chromatin decondensation.
Nuclear VolumeResulting nuclei are smallerLSD1 activity influences the final size and organization of the re-formed nucleus.
Chromatin CompactionChromatin remains more compactLSD1 plays a role in establishing the fully decondensed interphase chromatin state.
Nuclear Envelope FormationImpairedLSD1 activity is critical for the proper assembly of the nuclear envelope.
Nuclear Pore Complex AssemblyImpairedLSD1 is required for the correct formation of nuclear pores.

Investigations in Xenopus Egg Extract Systems

The Xenopus laevis egg extract is a powerful cell-free system that faithfully recapitulates many complex cellular processes, including the cell cycle and the dynamics of chromatin and nuclear assembly. nih.gov This in vitro system has been instrumental in dissecting the molecular requirements of post-mitotic nuclear reassembly.

Investigations into the function of LSD1 have utilized Xenopus egg extracts to study the effects of its inhibition on the formation of a functional nucleus. tandfonline.com In these cell-free systems, the addition of a panel of chemical inhibitors targeting LSD1 was shown to block the formation of a closed nuclear envelope and the assembly of nuclear pore complexes. biologists.comtandfonline.com These experiments allowed researchers to biochemically separate the processes of chromatin decondensation and nuclear envelope assembly, which occur concurrently in living cells. biologists.com

The following table outlines the key findings from investigations using LSD1 inhibitors in Xenopus egg extract systems.

Experimental System Intervention Key Findings Reference
Xenopus laevis Egg ExtractChemical inhibition of LSD1Blocked formation of a closed nuclear envelope. tandfonline.com
Xenopus laevis Egg ExtractChemical inhibition of LSD1Impaired assembly of nuclear pore complexes. biologists.comtandfonline.com
Xenopus laevis Egg ExtractChemical inhibition of LSD1Did not block the initial steps of chromatin decondensation. tandfonline.com
Xenopus laevis Egg ExtractImmunodepletion of LSD1Confirmed the requirement of LSD1 for cell-free nuclear assembly. tandfonline.com

Comparative Analysis and Structure Activity Relationship Sar Insights

Comparison of CBB1007 Trihydrochloride with Other LSD1 Inhibitors

The therapeutic potential and biochemical profile of an LSD1 inhibitor are largely defined by its mode of action and selectivity. This compound, a reversible inhibitor with a reported IC50 of 5.27 µM for human LSD1, presents a distinct profile when compared to other classes of LSD1 modulators nih.govmerckmillipore.com.

Distinguishing Features from Irreversible LSD1 Inhibitors

A primary point of distinction for CBB1007 lies in its reversible mechanism of action, which contrasts sharply with the covalent inhibition characteristic of irreversible LSD1 inhibitors. Many of the clinically advanced LSD1 inhibitors are derivatives of tranylcypromine (B92988) (TCP), which act by forming a covalent bond with the flavin adenine (B156593) dinucleotide (FAD) cofactor in the enzyme's active site nih.gov. This irreversible binding leads to a prolonged and sustained inhibition of LSD1.

In contrast, this compound, as a reversible inhibitor, does not form a permanent bond with the enzyme. This property suggests a different pharmacokinetic and pharmacodynamic profile, with the potential for more controlled modulation of LSD1 activity. While irreversible inhibitors can offer high potency, their permanent nature can also lead to potential on-target toxicities due to the continuous suppression of the enzyme's function mdpi.com. The reversible nature of CBB1007 may offer a wider therapeutic window by allowing for a more dynamic and titratable inhibition of LSD1.

Selectivity Profile Versus Dual LSD1/HDAC Inhibitors (e.g., Corin)

The selectivity of an inhibitor is a critical determinant of its therapeutic utility. This compound is characterized as a selective LSD1 inhibitor, with demonstrated selectivity over the related enzymes LSD2 and JARID1A nih.govmerckmillipore.com. This specificity is a key advantage in minimizing off-target effects.

In contrast, dual-target inhibitors such as Corin have been designed to simultaneously inhibit both LSD1 and histone deacetylases (HDACs). Corin exhibits a Ki(inact) of 110 nM for LSD1 and an IC50 of 147 nM for HDAC1 mdpi.com. The rationale behind this dual-inhibition strategy is to target multiple epigenetic pathways that are dysregulated in cancer. While this approach can offer synergistic anti-tumor activity, it also carries the risk of broader off-target effects and a more complex toxicity profile due to the inhibition of multiple enzyme families. The focused selectivity of CBB1007 for LSD1 offers a more targeted approach to modulating epigenetic pathways, potentially leading to a more favorable safety profile.

Comparison with Other Selective LSD1 Inhibitors (e.g., GSK 690 Hydrochloride, INCB059872, Bomedemstat)

The field of selective LSD1 inhibitors includes both reversible and irreversible compounds, each with distinct biochemical properties. A comparative overview of this compound with other notable selective LSD1 inhibitors is presented below.

Compound Mechanism of Action Potency (IC50/Ki) Selectivity
This compound ReversibleIC50: 5.27 µM (human LSD1) nih.govmerckmillipore.comSelective over LSD2 and JARID1A nih.govmerckmillipore.com
GSK 690 Hydrochloride ReversibleData not availableData not available
INCB059872 IrreversibleData not availableData not available
Bomedemstat (IMG-7289) IrreversibleData not availableData not available

Data for GSK 690 Hydrochloride, INCB059872, and Bomedemstat were not available in the provided search results.

As a reversible inhibitor, CBB1007's profile is most directly comparable to that of GSK 690 Hydrochloride. However, without specific potency and selectivity data for GSK 690, a direct comparison is challenging.

In contrast, INCB059872 and Bomedemstat are both irreversible inhibitors. Bomedemstat, for example, functions by forming a covalent bond with LSD1, leading to sustained inhibition. While this can result in a prolonged therapeutic effect, it also underscores the fundamental difference in the therapeutic philosophy behind reversible and irreversible inhibition strategies.

Structure-Activity Relationship Insights from the Amidino-Guanidinium Scaffold

The chemical structure of this compound is characterized by a unique amidino-guanidinium scaffold. While specific structure-activity relationship (SAR) studies on this particular scaffold for LSD1 inhibition are not extensively detailed in the available literature, general principles of enzyme inhibition and the known interactions of guanidine-containing compounds can provide valuable insights.

Identification of Key Structural Features for Potency and Selectivity

The guanidinium (B1211019) group is a highly basic functional group that is typically protonated at physiological pH. This positive charge can facilitate strong ionic interactions with negatively charged residues, such as aspartate or glutamate, within the active site of an enzyme. It is plausible that the guanidinium moiety of CBB1007 plays a crucial role in anchoring the molecule within the LSD1 active site through such electrostatic interactions.

Potential for Design of Analogues with Enhanced Properties

The amidino-guanidinium scaffold of CBB1007 presents a promising starting point for the rational design of novel LSD1 inhibitors with improved properties. By systematically modifying different components of the scaffold, it may be possible to enhance potency, selectivity, and pharmacokinetic characteristics.

For instance, alterations to the substitution patterns on the aromatic rings could optimize hydrophobic interactions within the active site, potentially leading to increased potency. The length and flexibility of the linker connecting the different structural motifs could also be varied to improve the compound's fit within the enzyme's binding pocket.

Moreover, exploring bioisosteric replacements for the guanidinium group could lead to analogues with altered basicity and hydrogen bonding capabilities, which may fine-tune the inhibitor's binding affinity and selectivity. Such medicinal chemistry efforts, guided by computational modeling and X-ray crystallography of inhibitor-enzyme complexes, could unlock the full therapeutic potential of this novel chemical scaffold.

Broader Academic Implications and Future Research Trajectories

CBB1007 Trihydrochloride as a Tool for Elucidating Epigenetic Pathway Cross-Talk

This compound's primary mechanism of action lies in its potent and selective inhibition of LSD1, an enzyme responsible for the demethylation of histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). By blocking LSD1 activity, this compound directly leads to an increase in the levels of dimethylated H3K4 (H3K4me2), a mark generally associated with transcriptionally active chromatin. medchemexpress.comresearchgate.net This direct intervention provides a valuable entry point for studying the intricate cross-talk between different epigenetic modifications.

The inhibition of LSD1 by this compound sets off a cascade of events that allows researchers to probe how changes in one epigenetic mark influence others. For instance, an increase in H3K4me2 can affect the recruitment and activity of other "reader," "writer," and "eraser" proteins that recognize, add, or remove other histone modifications. This creates a dynamic interplay where the inhibition of one enzyme can lead to a system-wide reconfiguration of the epigenetic landscape. By observing these changes, scientists can begin to map the complex network of interactions that govern gene expression.

Future research in this area will likely focus on utilizing this compound in combination with other epigenetic inhibitors to unravel the hierarchical and synergistic relationships between different pathways. Understanding this epigenetic cross-talk is fundamental to deciphering the nuanced control of gene regulation in both normal development and disease states.

Exploration of Novel Downstream Molecular Targets and Biological Pathways

The immediate downstream effect of this compound is the modulation of histone methylation. However, the ultimate biological consequences are determined by the subsequent changes in gene expression and the activity of various signaling pathways. Research has already identified key downstream targets of this compound, including the upregulation of adipocyte marker genes such as Peroxisome Proliferator-Activated Receptor gamma 2 (PPARγ-2) and CCAAT/enhancer-binding protein alpha (C/EBPα). medchemexpress.comresearchgate.net

Beyond these known targets, there is a significant opportunity to discover novel downstream effectors of this compound. The polo-like kinase 1 (PLK1) mitotic pathway, for example, has been linked to LSD1 activity, suggesting that its inhibition by CBB1007 could have profound effects on cell cycle regulation and proliferation. Further investigation into this and other potential pathways is a promising avenue for future research.

The exploration of these novel targets will not only expand our understanding of this compound's biological functions but also uncover new therapeutic possibilities for a range of diseases, including cancer and metabolic disorders.

Advanced Methodological Approaches for Comprehensive Biological Characterization

A thorough understanding of this compound's biological impact requires the application of advanced and integrated methodological approaches. While traditional techniques such as Western blotting have been instrumental in confirming the compound's effect on global H3K4me2 levels, a more comprehensive characterization necessitates the use of cutting-edge technologies. researchgate.net

Genome-wide analyses, including Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) and RNA sequencing (RNA-seq), are essential for mapping the precise locations of altered histone modifications and correlating them with changes in gene transcription. These techniques can provide a global snapshot of the epigenetic and transcriptomic reprogramming induced by this compound.

Furthermore, advanced proteomics and mass spectrometry-based approaches can be employed to identify novel non-histone protein targets of LSD1 that are affected by this compound. This will provide a more complete picture of the compound's mechanism of action beyond its role in histone modification. The integration of these multi-omics datasets will be crucial for building a comprehensive model of this compound's biological activity.

Investigation of this compound in Additional Non-Human Disease Models

To date, the in vivo investigation of this compound has been somewhat limited. While studies in xenograft models of SOX2-expressing squamous cell lung carcinoma have shown sensitivity to the compound, there is a vast, unexplored landscape of other non-human disease models where this compound could be investigated.

Given the role of LSD1 in a multitude of biological processes, including development, differentiation, and metabolism, the therapeutic potential of this compound likely extends beyond oncology. Future research should focus on evaluating the efficacy of this compound in animal models of various other diseases. For instance, its ability to induce differentiation-related genes suggests potential applications in regenerative medicine and metabolic disorders. Exploring its effects in models of neurodegenerative diseases, where epigenetic dysregulation is increasingly implicated, could also yield significant findings.

These investigations in diverse, non-human disease models will be critical for validating the therapeutic potential of this compound and informing its potential translation to clinical applications.

Development of Next-Generation Epigenetic Probes Based on this compound Scaffold

The chemical scaffold of this compound provides a promising foundation for the development of next-generation epigenetic probes. These probes can be designed to have enhanced properties, such as increased potency, selectivity, or cell permeability. Moreover, the scaffold can be modified to incorporate various functional groups for specific experimental applications.

One exciting avenue of development is the creation of biotinylated or photoaffinity-labeled analogs of this compound. Biotinylated probes can be used for affinity purification of LSD1 and its associated protein complexes, allowing for a detailed characterization of the LSD1 interactome. Photoaffinity probes, which form a covalent bond with their target upon photoactivation, are invaluable tools for identifying direct binding partners and mapping binding sites.

Q & A

Q. What is the molecular mechanism by which CBB1007 trihydrochloride promotes adipogenic differentiation in human embryonic stem cells (hESCs)?

this compound acts as a reversible, substrate-competitive inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A), with an IC50 of 5.27 μM for human LSD1 . By inhibiting LSD1, it prevents the demethylation of histone H3 at lysine 4 (H3K4), leading to increased H3K4me2 levels. This epigenetic modification facilitates transcriptional activation of adipogenic regulators such as PPARγ and C/EBPα, which drive lipid droplet formation and differentiation into mature adipocytes . Methodologically, this is validated through RT-qPCR for gene expression, Western blotting for protein quantification, and oil red O staining for lipid visualization .

Q. How can researchers determine the optimal dosage of this compound for LSD1 inhibition in vitro?

A dose-response assay is critical. In adipogenesis studies, concentrations ranging from 5–20 μM were tested, with 20 μM showing maximal H3K4me2 accumulation and PPARγ/C/EBPα upregulation . Researchers should combine LSD1 activity assays (e.g., fluorometric or ELISA-based) with phenotypic readouts (e.g., lipid staining) to identify the IC50 and balance efficacy against off-target effects. Parallel validation via Western blotting for LSD1 and H3K4me2 levels is recommended .

Q. What experimental controls are essential when studying this compound in stem cell differentiation assays?

Key controls include:

  • Negative controls : Untreated cells or vehicle-only (e.g., DMSO) groups.
  • Positive controls : Cells treated with established adipogenic inducers (e.g., insulin, dexamethasone, IBMX, and rosiglitazone) .
  • Specificity controls : Use of alternative LSD1 inhibitors (e.g., GSK-J4) to confirm on-target effects.
  • Epigenetic markers : Baseline H3K4me2 levels in untreated cells to quantify LSD1 inhibition efficacy .

Advanced Research Questions

Q. How can researchers resolve contradictions in LSD1’s role in differentiation?

While LSD1 inhibition by CBB1007 promotes adipogenesis in hESCs , LSD1 is also critical for maintaining pluripotency in undifferentiated cells. To address this paradox, researchers should:

  • Time-course experiments : Apply CBB1007 at specific differentiation stages (e.g., early vs. late adipogenesis) to map LSD1’s temporal roles.
  • Cell-state specificity : Compare effects in pluripotent vs. lineage-committed cells.
  • Multi-omics integration : Combine ChIP-seq (H3K4me2) with RNA-seq to identify stage-specific targets of LSD1 .

Q. What strategies optimize this compound delivery in 3D organoid models?

3D systems introduce diffusion barriers. Methodological considerations include:

  • Bioavailability testing : Measure intracellular CBB1007 concentrations via LC-MS/MS.
  • Hydrogel compatibility : Assess compound stability in Matrigel or synthetic scaffolds.
  • Dose escalation : Adjust concentrations to account for reduced permeability, validated by H3K4me2 immunohistochemistry .

Q. How can transcriptomic data be integrated with histone methylation analysis to elucidate CBB1007’s off-target effects?

  • RNA-seq : Identify differentially expressed genes post-treatment and cross-reference with LSD1’s known targets.
  • Pathway enrichment : Use tools like DAVID or GSEA to detect unintended pathways (e.g., apoptosis or proliferation).
  • CUT&Tag or ChIP-seq : Map genome-wide H3K4me2 changes and correlate with transcriptomic shifts.
  • Pharmacological validation : Combine CBB1007 with knockdown/rescue models to confirm causality .

Methodological Guidance

Q. What statistical approaches are appropriate for analyzing dose-dependent effects of this compound?

  • ANOVA with post-hoc tests : Compare lipid accumulation or gene expression across dosage groups.
  • Dose-response modeling : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC50.
  • Multivariate analysis : Use principal component analysis (PCA) to cluster treatment groups based on omics data .

Q. How should researchers validate the specificity of this compound for LSD1 over related demethylases?

  • Selectivity panels : Test against other histone demethylases (e.g., JMJD2A, LSD2) using recombinant enzyme assays.
  • CRISPR/Cas9 knockout : Compare effects in wild-type vs. LSD1<sup>−/−</sup> cells.
  • Structural docking : Use molecular modeling to assess binding affinity to LSD1’s active site vs. other enzymes .

Data Interpretation and Reproducibility

Q. How can conflicting results in H3K4me2 quantification across studies be addressed?

Discrepancies may arise from antibody specificity or cell-type variability. Mitigation strategies include:

  • Antibody validation : Use knockout cell lines to confirm signal specificity.
  • Normalization : Express H3K4me2 as a ratio to total histone H3.
  • Inter-laboratory calibration : Share reference samples for cross-study standardization .

Q. What steps ensure reproducibility when using this compound in multi-center studies?

  • Batch consistency : Source compound from validated suppliers (e.g., MedChemExpress) and provide certificates of analysis.
  • Protocol harmonization : Standardize cell culture conditions, treatment durations, and readouts.
  • Data sharing : Deposit raw datasets (e.g., RNA-seq, blot images) in public repositories like GEO or Zenodo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.